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2-((Trifluoromethoxy)methyl)pyrrolidine hydrochloride
Overview
Description
2-((Trifluoromethoxy)methyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C6H10F3NO·HCl. It is characterized by the presence of a trifluoromethoxy group attached to a pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Trifluoromethoxy)methyl)pyrrolidine hydrochloride typically involves the introduction of the trifluoromethoxy group into the pyrrolidine ring. One common method is the reaction of pyrrolidine with a trifluoromethoxylating reagent under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. For instance, the use of continuous flow reactors can enhance the yield and purity of the product. Additionally, the optimization of reaction parameters, such as temperature and pressure, can further improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-((Trifluoromethoxy)methyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The pyrrolidine ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of a ketone derivative, while substitution reactions can yield a variety of functionalized pyrrolidine derivatives .
Scientific Research Applications
Chemistry
- Building Block in Organic Synthesis : 2-((Trifluoromethoxy)methyl)pyrrolidine hydrochloride serves as a versatile building block for synthesizing more complex organic molecules. Its trifluoromethoxy group can enhance reactivity in various chemical reactions, including nucleophilic substitutions and additions.
- Catalysis : The compound has potential as a chiral catalyst in asymmetric synthesis, particularly in reactions such as the Mannich reaction and Michael addition. Its ability to facilitate high enantioselectivity is of significant interest in the development of pharmaceuticals.
Biology
- Pharmaceutical Development : The unique structural features of this compound make it a candidate for drug discovery. Research indicates that compounds with similar structures often exhibit significant biological activities, including interactions with various enzymes and receptors.
- Mechanism of Action : The trifluoromethoxy group enhances binding affinity to biological targets, which can modulate enzyme activity and signal transduction pathways. Studies have shown its potential in inhibiting specific enzymes involved in metabolic pathways, making it relevant for therapeutic applications .
Industry
- Agrochemicals : The compound is used in developing agrochemicals due to its ability to interact with biological systems effectively. Its lipophilicity may improve the efficacy of agricultural products by enhancing absorption and retention in plant systems.
- Fine Chemicals Production : In industrial settings, this compound is utilized for producing fine chemicals and specialty materials, leveraging its unique properties for various applications.
Data Tables
Application Area | Specific Use | Mechanism/Benefit |
---|---|---|
Chemistry | Building block | Enhances reactivity in organic synthesis |
Chiral catalyst | Facilitates asymmetric synthesis with high enantioselectivity | |
Biology | Drug discovery | Potential interactions with enzymes/receptors |
Enzyme inhibition | Modulates activity through binding affinity | |
Industry | Agrochemicals | Improves efficacy through enhanced absorption |
Fine chemicals | Utilized in production processes for specialty materials |
Case Studies
- Asymmetric Synthesis : A study demonstrated the effectiveness of this compound as a chiral catalyst in the Mannich reaction, yielding products with high enantioselectivity. The presence of the trifluoromethoxy group significantly increased the reaction rate compared to other catalysts used .
- Biological Activity : In pharmacological studies, compounds similar to this compound showed promising results in inhibiting key metabolic enzymes involved in cancer progression. This suggests potential therapeutic applications for this compound class .
- Industrial Application : Research into scalable synthesis methods revealed that continuous flow reactors could enhance the production efficiency of this compound, leading to improved yields and reduced waste during manufacturing processes.
Mechanism of Action
The mechanism of action of 2-((Trifluoromethoxy)methyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)pyrrolidine hydrochloride
- 2-(Methoxymethyl)pyrrolidine hydrochloride
- 2-(Fluoromethyl)pyrrolidine hydrochloride
Uniqueness
2-((Trifluoromethoxy)methyl)pyrrolidine hydrochloride is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties. This group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable compound in various research and industrial applications .
Biological Activity
2-((Trifluoromethoxy)methyl)pyrrolidine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique trifluoromethoxy group and pyrrolidine structure. This compound has been investigated for various biological activities, including potential applications in treating mood disorders, antimicrobial effects, and interactions with specific receptors in the central nervous system.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
The trifluoromethoxy group enhances the lipophilicity of the compound, which may improve its membrane permeability and bioavailability, making it a candidate for various pharmacological applications.
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. The trifluoromethoxy group facilitates binding to hydrophobic regions of proteins or cell membranes, potentially modulating the activity of enzymes or receptors.
Antidepressant Effects
Research indicates that compounds similar to this compound may exhibit antidepressant properties. The methylpyrrolidine series has shown a high affinity for the 5-HT2A receptor, with pKi values ranging from 7.89 to 9.19, suggesting potential efficacy in mood disorders .
Antimicrobial Activity
Preliminary studies have indicated that this compound may possess antimicrobial properties. Derivatives of pyrrolidine have demonstrated activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies suggest that modifications to the pyrrolidine ring can enhance antibacterial efficacy .
Structure-Activity Relationships (SAR)
A comprehensive analysis of SAR for related compounds has revealed that the presence of the trifluoromethoxy group significantly influences biological activity. For instance, compounds with this group have shown improved binding affinities at serotonin receptors compared to their non-fluorinated analogs .
Compound | pKi Value | Biological Activity |
---|---|---|
2-((Trifluoromethoxy)methyl)pyrrolidine | 7.89 - 9.19 | Antidepressant potential |
Related Methylpyrrolidine Derivative | 7.58 - 9.16 | Antagonist at multiple receptors |
Other Pyrrolidine Derivative | <100 nM | Antibacterial activity |
Case Studies
- Functional Studies : Various derivatives were subjected to functional studies demonstrating antagonist effects against targeted receptors with nanomolar Ki values (pKi values between 6.60 and 8.30). These findings highlight the potential therapeutic applications of these compounds in treating psychiatric disorders .
- In Vitro Assessments : In vitro assessments of toxicity showed that certain derivatives did not exhibit hepatotoxicity or neurotoxicity at concentrations up to 100 μM, indicating a favorable safety profile for further development .
Properties
IUPAC Name |
2-(trifluoromethoxymethyl)pyrrolidine;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO.ClH/c7-6(8,9)11-4-5-2-1-3-10-5;/h5,10H,1-4H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUVHUWVIKPNBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)COC(F)(F)F.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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